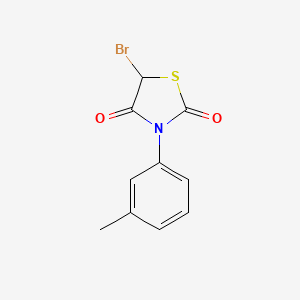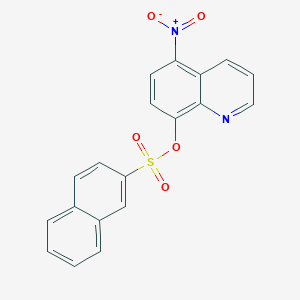![molecular formula C20H11Cl3N2O B11536603 2-(3-chlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11536603.png)
2-(3-chlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-clorofenil)-N-[(E)-(3,4-diclorofenil)metilideno]-1,3-benzoxazol-5-amina es un compuesto orgánico complejo con posibles aplicaciones en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un anillo de benzoxazol, grupos clorofenilo y un puente metileno.
Métodos De Preparación
La síntesis de 2-(3-clorofenil)-N-[(E)-(3,4-diclorofenil)metilideno]-1,3-benzoxazol-5-amina típicamente involucra reacciones orgánicas de varios pasos. La ruta sintética a menudo comienza con la preparación del núcleo de benzoxazol, seguida de la introducción de grupos clorofenilo y la formación del puente metileno. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, son cruciales para lograr altos rendimientos y pureza. Los métodos de producción industrial pueden involucrar la optimización de estas condiciones para aumentar la síntesis manteniendo la eficiencia y la rentabilidad .
Análisis De Reacciones Químicas
Este compuesto puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos clorofenilo o el puente metileno.
Sustitución: Los grupos clorofenilo pueden participar en reacciones de sustitución, donde los átomos de cloro son reemplazados por otros grupos funcionales. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. .
Aplicaciones Científicas De Investigación
2-(3-clorofenil)-N-[(E)-(3,4-diclorofenil)metilideno]-1,3-benzoxazol-5-amina tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: El compuesto se puede estudiar por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: La investigación puede explorar su potencial como agente terapéutico o herramienta de diagnóstico.
Industria: Se puede utilizar en el desarrollo de nuevos materiales o como intermedio en la fabricación química
Mecanismo De Acción
El mecanismo por el cual 2-(3-clorofenil)-N-[(E)-(3,4-diclorofenil)metilideno]-1,3-benzoxazol-5-amina ejerce sus efectos implica interacciones con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y desencadenando vías bioquímicas específicas. Se requieren estudios detallados para dilucidar los mecanismos moleculares exactos y las vías involucradas .
Comparación Con Compuestos Similares
Los compuestos similares a 2-(3-clorofenil)-N-[(E)-(3,4-diclorofenil)metilideno]-1,3-benzoxazol-5-amina incluyen otros derivados de benzoxazol con grupos clorofenilo. Estos compuestos pueden compartir propiedades químicas y reactividad similares, pero difieren en sus actividades y aplicaciones biológicas específicas. La singularidad de 2-(3-clorofenil)-N-[(E)-(3,4-diclorofenil)metilideno]-1,3-benzoxazol-5-amina radica en su patrón de sustitución específico y la presencia del puente metileno, que puede influir en sus interacciones con objetivos moleculares y su estabilidad general .
Propiedades
Fórmula molecular |
C20H11Cl3N2O |
|---|---|
Peso molecular |
401.7 g/mol |
Nombre IUPAC |
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-1-(3,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C20H11Cl3N2O/c21-14-3-1-2-13(9-14)20-25-18-10-15(5-7-19(18)26-20)24-11-12-4-6-16(22)17(23)8-12/h1-11H |
Clave InChI |
ZVBCJOVFJQDJOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylaniline](/img/structure/B11536523.png)

![N-benzyl-2-{[6-({(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11536545.png)

![2-[(E)-(phenylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11536554.png)
![N-(1-{3-[2-(heptyloxy)phenyl]-2-[(4-nitrophenyl)carbonyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B11536556.png)

![(4Z)-4-[3-(benzyloxy)benzylidene]-2-(naphthalen-1-yl)-1,3-oxazol-5(4H)-one](/img/structure/B11536559.png)
![5-(3,4-dichlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11536573.png)
![N-[(1Z)-3-{(2Z)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11536574.png)

![4,5-bis(4-methoxyphenyl)-2-{[(E)-(4-nitrophenyl)methylidene]amino}furan-3-carbonitrile](/img/structure/B11536596.png)
![4-[(E)-{2-[Bis(3-methylphenoxy)phosphoryl]hydrazin-1-ylidene}methyl]benzene-1,3-diol](/img/structure/B11536598.png)
![(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-[4-(trifluoromethyl)phenyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11536600.png)
